Vinfosiltine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinfosiltine sulfate is an aminophosphonate derivative of a vinca alkaloid with potential antineoplastic activity. It exerts its antineoplastic action by immobilizing tubulin molecules, thereby interrupting microtubule assembly/disassembly dynamics. This leads to cell cycle arrest in metaphase, preventing mitotic spindle formation .
Preparation Methods
The synthesis of vinfosiltine sulfate involves complex organic reactionsThe industrial production methods often involve encapsulating the compound into liposomes to enhance its therapeutic index and reduce toxicity .
Chemical Reactions Analysis
Vinfosiltine sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its activity.
Reduction: This reaction can modify the compound’s structure, impacting its efficacy.
Scientific Research Applications
Vinfosiltine sulfate has a wide range of scientific research applications:
Mechanism of Action
Vinfosiltine sulfate exerts its effects by binding to tubulin, causing microtubule depolymerization. This leads to metaphase arrest and apoptotic death of cells undergoing mitosis. The molecular targets include tubulin and microtubules, and the pathways involved are related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Vinfosiltine sulfate is similar to other vinca alkaloids such as vinblastine and vincristine. it is unique due to its aminophosphonate derivative, which enhances its antineoplastic activity. Similar compounds include:
Vinblastine: Another vinca alkaloid with antineoplastic properties.
Vincristine: Known for its use in treating hematologic malignancies and solid tumors.
This compound stands out due to its higher cytotoxicity and potential for encapsulation into liposomes, which improves its therapeutic index and reduces toxicity .
Properties
CAS No. |
142102-11-2 |
---|---|
Molecular Formula |
C51H74N5O14PS |
Molecular Weight |
1044.2 g/mol |
IUPAC Name |
methyl (13S,15R,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(1S)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid |
InChI |
InChI=1S/C51H72N5O10P.H2O4S/c1-10-47(60)27-32-28-50(46(59)64-9,40-34(19-23-55(29-32)30-47)33-17-14-15-18-37(33)52-40)36-25-35-38(26-39(36)63-8)54(7)43-49(35)21-24-56-22-16-20-48(11-2,42(49)56)44(57)51(43,61)45(58)53-41(31(5)6)67(62,65-12-3)66-13-4;1-5(2,3)4/h14-18,20,25-26,31-32,41-44,52,57,60-61H,10-13,19,21-24,27-30H2,1-9H3,(H,53,58);(H2,1,2,3,4)/t32-,41-,42-,43+,44+,47-,48+,49+,50-,51-;/m0./s1 |
InChI Key |
BZUUMJJIORUJAU-DVQOEFLDSA-N |
Isomeric SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N[C@H](C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.